molecular formula C22H26N2O3 B2808849 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 1351649-13-2

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2808849
CAS No.: 1351649-13-2
M. Wt: 366.461
InChI Key: SBAPYOWQGOBWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclohexenylethyl group at the N1 position and a hydroxynaphthylethyl group at the N2 position. The cyclohexene moiety may enhance lipophilicity and influence receptor binding, while the naphthalene group could contribute to aromatic interactions or metabolic resistance. Analogous compounds, such as S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), demonstrate the importance of substituent diversity in modulating biological activity and regulatory acceptance .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-20(19-12-6-10-17-9-4-5-11-18(17)19)15-24-22(27)21(26)23-14-13-16-7-2-1-3-8-16/h4-7,9-12,20,25H,1-3,8,13-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAPYOWQGOBWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the cyclohexene derivative: Starting with cyclohexene, an appropriate alkylation reaction introduces the ethyl group.

    Naphthalene derivative preparation: The naphthalene ring is functionalized to introduce the hydroxyethyl group.

    Oxalamide formation: The final step involves the reaction of the cyclohexene and naphthalene derivatives with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of polymers or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxalamide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Umami Agonist Activity

S336 activates the hTAS1R1/hTAS1R3 receptor, achieving umami enhancement at low concentrations (ppm range). The target compound’s naphthalene group may alter receptor binding kinetics compared to S336’s pyridine ring .

Metabolic Stability and Toxicity

  • Metabolism: S336 and related oxalamides undergo rapid hepatic metabolism without amide hydrolysis, as shown in rat hepatocyte studies . The target compound’s cyclohexene group may slow oxidation due to steric shielding.
  • Toxicology: NOEL (No-Observed-Effect Level): 100 mg/kg bw/day for S336 and analogs, providing safety margins >500 million relative to human exposure (0.0002 µg/kg bw/day) . CYP Inhibition: S5456 showed 51% CYP3A4 inhibition at 10 µM in preliminary assays, but follow-up studies found <50% inhibition, highlighting assay-dependent variability .

Regulatory Status

S336 has global approval (FEMA 4233) for use in sauces, snacks, and frozen foods . The target compound’s regulatory pathway would require:

Structural Similarity Assessment: Alignment with approved oxalamides (e.g., Nos. 1769–1770 ).

Toxicity Studies: 90-day rodent studies to establish NOEL and ADI (Acceptable Daily Intake).

Q & A

(Basic) What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Cyclohexene intermediate preparation : Birch reduction of aromatic precursors followed by acid hydrolysis to generate the cyclohexene moiety .

Oxalamide coupling : React oxalyl chloride with the cyclohexene-derived amine and naphthalene-hydroxyl-ethylamine under anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions. Use triethylamine as a base to neutralize HCl byproducts .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires strict moisture control and slow reagent addition to reduce dimerization .

(Basic) Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?

Methodological Answer:

  • 1H/13C NMR : Assign protons and carbons using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the naphthalene and cyclohexene groups .
  • X-ray crystallography : Use SHELX software for structure refinement. Single-crystal diffraction at 100 K with Mo-Kα radiation provides precise stereochemical data .
  • IR spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

(Advanced) How can researchers address discrepancies between spectroscopic data and X-ray crystallography results?

Methodological Answer:

  • Cross-validation : Compare torsion angles from X-ray data with NMR-derived NOESY/ROESY correlations to identify conformational flexibility in solution vs. solid state .
  • DFT calculations : Optimize molecular geometry using Gaussian or ORCA to simulate NMR chemical shifts and match experimental data .
  • Variable-temperature NMR : Probe dynamic effects (e.g., hindered rotation of the oxalamide group) causing signal splitting .

(Basic) What in vitro biological assays are recommended for preliminary evaluation of bioactivity?

Methodological Answer:

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) at 10–100 µM concentrations .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to quantify IC50 values .

(Advanced) What strategies mitigate steric hindrance during coupling of bulky amine precursors?

Methodological Answer:

  • Coupling agents : Use HATU or PyBOP instead of DCC to enhance reactivity with sterically hindered amines .
  • Solvent optimization : Employ polar aprotic solvents (e.g., DMF) at 50–60°C to improve solubility and reduce aggregation .
  • Stepwise coupling : First react oxalyl chloride with the less hindered amine (e.g., cyclohexene-ethylamine), then introduce the naphthalene-hydroxyl-ethylamine .

(Advanced) How can computational methods integrate with experimental data to elucidate the mechanism of action?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate with mutagenesis studies on predicted binding residues .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR modeling : Corrogate substituent effects (e.g., naphthalene vs. phenyl) on bioactivity using CoMFA .

(Basic) What are the critical parameters for successful purification via column chromatography?

Methodological Answer:

  • Stationary phase : Use silica gel (230–400 mesh) with a 15:1 ratio to sample mass .
  • Mobile phase : Optimize gradients (e.g., 20% → 50% ethyl acetate in hexane) to separate polar hydroxyl/naphthalene byproducts .
  • Monitoring : Collect fractions every 30 sec and analyze by TLC (UV254 visualization) .

(Advanced) What analytical approaches resolve conflicting solubility data from different solvent systems?

Methodological Answer:

  • Hansen Solubility Parameters (HSP) : Calculate δD, δP, δH values to predict solubility in untested solvents .
  • DLS/Zeta potential : Assess aggregation in aqueous buffers (e.g., PBS) that may skew solubility measurements .
  • DSC/TGA : Determine thermal stability and solvent retention effects on crystallinity .

(Basic) How should researchers design stability studies under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hr, analyze degradation by HPLC .
  • Oxidative stress : Expose to 0.1% H2O2 and monitor oxidation of the cyclohexene double bond via 1H NMR .
  • Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

(Advanced) What advanced NMR techniques assign stereochemistry in flexible regions?

Methodological Answer:

  • NOESY/ROESY : Detect through-space correlations between the hydroxyl proton and naphthalene/cyclohexene protons .
  • Residual dipolar coupling (RDC) : Align samples in polyacrylamide gels to resolve diastereotopic protons .
  • J-coupled HMBC : Identify long-range couplings to assign axial/equatorial positions on the cyclohexene ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.